N'-(1-benzylpiperidin-4-ylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1-benzylpiperidin-4-ylidene)benzenesulfonohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring conjugated to a benzyl group and a benzenesulfonohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-benzylpiperidin-4-ylidene)benzenesulfonohydrazide typically involves the reaction of 1-benzyl-4-piperidone with benzenesulfonohydrazide under specific conditions. One common method includes dissolving 1-benzyl-4-piperidone in ethanol and adding benzenesulfonohydrazide dropwise. The mixture is then stirred and heated to facilitate the reaction, followed by crystallization to obtain the final product .
Industrial Production Methods
While specific industrial production methods for N’-(1-benzylpiperidin-4-ylidene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1-benzylpiperidin-4-ylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonohydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzenesulfonohydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(1-benzylpiperidin-4-ylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new analgesics and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(1-benzylpiperidin-4-ylidene)acetohydrazide: Similar structure but with an acetohydrazide moiety instead of benzenesulfonohydrazide.
N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide: Contains a fluorobenzamide group instead of benzenesulfonohydrazide.
Uniqueness
N’-(1-benzylpiperidin-4-ylidene)benzenesulfonohydrazide is unique due to its benzenesulfonohydrazide moiety, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C18H21N3O2S |
---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N-[(1-benzylpiperidin-4-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C18H21N3O2S/c22-24(23,18-9-5-2-6-10-18)20-19-17-11-13-21(14-12-17)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2 |
InChI-Schlüssel |
IPXBSGYUQQAOFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=NNS(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.